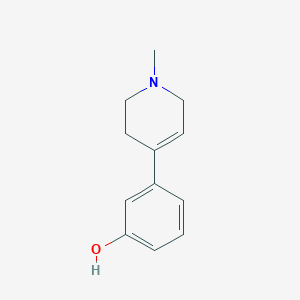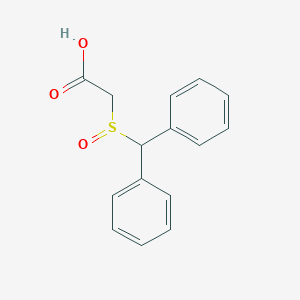
Modafinil Acid
Overview
Description
Modafinil Acid, also known as modafinilic acid or modafinil carboxylate, is one of the two major metabolites of modafinil . It is a wakefulness-promoting agent used for oral administration . Modafinil is a stimulant drug used in the treatment of narcolepsy .
Synthesis Analysis
The synthesis of Modafinil derivatives involves substitution and coupling reactions . The anti-inflammatory effects of Modafinil derivatives were determined in cultured BV2 cells . The introduction of aliphatic groups on the amide part resulted in lower anti-inflammatory activity compared with cyclic or aromatic moieties .Molecular Structure Analysis
Modafinil has a molecular formula of C15H15NO2S and a molecular weight of 273.35 g/mol . It is a racemic compound, meaning it consists of equal amounts of its enantiomers (mirror-image isomers) .Chemical Reactions Analysis
In the breakdown process of modafinil, modafinil is primarily hydrolyzed by an esterase or amidase enzyme into modafinil acid . The apparent clearance of modafinil acid is significantly higher than that of modafinil .Physical And Chemical Properties Analysis
Modafinil Acid has a molecular formula of C15H14O3S and a molecular weight of 274.33 g/mol . Modafinil is a racemic compound containing l and d isomers. Peak plasma concentrations of the drug occur at 2–4 h after administration; therefore, the absorption of modafinil is considered fast .Scientific Research Applications
Anti-Inflammatory Activity
Modafinil derivatives have been found to have anti-inflammatory activity . In cultured BV2 cells, the anti-inflammatory effects of modafinil derivatives were determined by measuring the inhibition of nitrite production and expression of iNOS and COX-2 after LPS stimulation .
Treatment of Neurological Disorders
Modafinil has been clinically useful in the treatment of narcolepsy, a neurological disorder marked by uncontrollable attacks of daytime sleepiness . It is also experimentally used in the treatment of Alzheimer’s disease, myotonic dystrophy, and multiple sclerosis-induced fatigue .
Treatment of Cognitive Impairment
Modafinil has been used to treat cognitive impairment in schizophrenia . It stimulates the dopamine, serotonin, and norepinephrine pathways in the brain .
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Modafinil might be useful to treat attention deficit hyperactivity disorder (ADHD) .
Treatment of Cancer-Related Fatigue
Modafinil has been used to treat cancer-related fatigue .
Treatment of Parkinson’s Disease and Cocaine Dependence
Other therapeutic applications of modafinil include Parkinson’s disease, and cocaine dependence and withdrawal .
Enhanced Bioavailability
Cocrystals of Modafinil with nicotinic acid have been prepared to simultaneously improve the solubility, dissolution, and bioavailability . The concept of cocrystals coupled with precipitation inhibitors significantly enhanced the bioavailability of modafinil .
Metabolite of Modafinil
2-(Benzhydrylsulfinyl)acetic acid is known to be a metabolite of modafinil .
Mechanism of Action
Target of Action
Modafinil Acid, also known as 2-(benzhydrylsulfinyl)acetic acid, primarily targets the dopamine system in the brain . It inhibits the dopamine transporter, which increases the availability of dopamine in the brain . Modafinil Acid also has an effect on other neurotransmitter systems such as norepinephrine, histamine, and orexin systems, all of which contribute to heightened alertness and wakefulness .
Mode of Action
The exact mechanism of action of Modafinil Acid is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil Acid activates glutamatergic circuits while inhibiting GABA .
Biochemical Pathways
Modafinil Acid affects several biochemical pathways. It increases dopamine levels in the brain by inhibiting the dopamine transporter . It also influences other neurotransmitter systems, which may contribute to its overall effects .
Pharmacokinetics
After single or multiple oral doses, Modafinil Acid is readily absorbed, reaching maximum plasma concentrations at 2-4 hours after administration and pharmacokinetic steady state within 2-4 days . Its pharmacokinetics are dose-independent between 200 and 600 mg/day . Modafinil Acid is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine .
Result of Action
In the breakdown process of modafinil, modafinil is primarily hydrolyzed by an esterase or amidase enzyme into modafinil acid .
Action Environment
The action, efficacy, and stability of Modafinil Acid can be influenced by various environmental factors. For instance, in patients who are renally or hepatically compromised, the elimination processes can be slowed . Similarly, elimination in the elderly may be reduced due to normal effects of aging . These factors should be considered when administering Modafinil Acid.
Safety and Hazards
Modafinil Acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It may be harmful if inhaled, cause respiratory tract irritation, be harmful if absorbed through skin, cause skin irritation, cause eye irritation, and be harmful if swallowed .
Future Directions
Modafinil has been used for the treatment of several sleep disorders and is now undergoing clinical trials for its use in the treatment of stimulant addiction . Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings .
properties
IUPAC Name |
2-benzhydrylsulfinylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARQPIWTMBRJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979768 | |
| Record name | (Diphenylmethanesulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63547-24-0, 112111-44-1, 112111-45-2 | |
| Record name | Modafinil acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyhydrylsulfinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafinil acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Modafinil acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diphenylmethanesulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzhydrylsulfinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MODAFINIL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

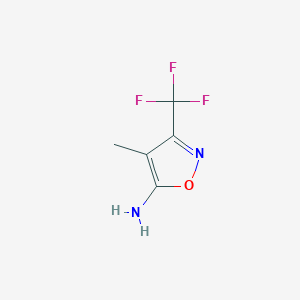
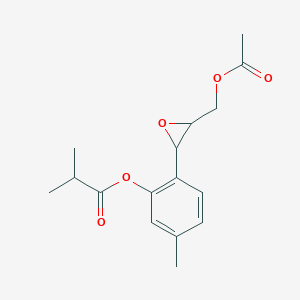
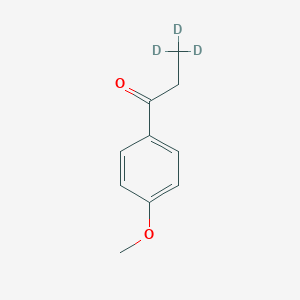


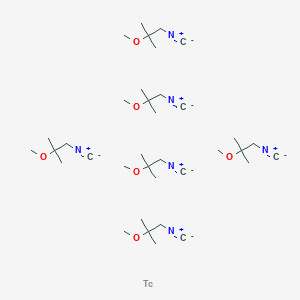


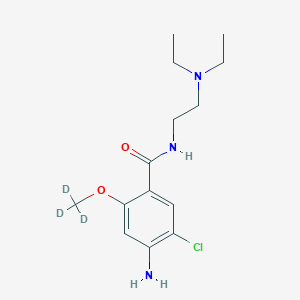
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)
